molecular formula C10H19FN2O2 B3110885 tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 1807919-97-6

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B3110885
CAS No.: 1807919-97-6
M. Wt: 218.27
InChI Key: DADYKTRZKFJROI-YUMQZZPRSA-N
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Description

Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27. The purity is usually 95%.
The exact mass of the compound Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Modification
Tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate is a versatile compound used in the synthesis of various N-protected amino acids and peptides. It has been efficiently used with tert-butyl fluorocarbonate (Boc-F) for creating tert-butyl esters of N-protected amino acids. This process benefits from mild conditions and room temperature operations, suggesting its broad utility in peptide synthesis (Loffet et al., 1989). Moreover, the compound's derivatives have shown distinct conformational preferences in peptide models, making them suitable for sensitive applications in 19F NMR, indicating their potential in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Combinatorial Chemistry and Drug Discovery
In drug discovery, the compound serves as a critical intermediate for the synthesis of a variety of pharmacologically active molecules. For instance, a combinatorial synthesis approach utilized di-tert-butyl (2S,4S)-4-amino-5-oxopyrrolidine-1,2-dicarboxylate hydrochloride as a key intermediate, demonstrating the compound's importance in creating diverse medicinal libraries (Malavašič et al., 2007).

Structural and Medicinal Chemistry
The structural versatility of tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate enables its application in the synthesis of complex molecules with potential therapeutic benefits. For example, its use in the synthesis of fluoronaphthyridines and -quinolones as antibacterial agents underscores its utility in creating compounds with significant antimicrobial activities (Di Cesare et al., 1992). Additionally, its application in the synthesis of 4-fluoropyrrolidine derivatives, significant in medicinal chemistry as dipeptidyl peptidase IV inhibitors, highlights its role in developing new therapeutic agents (Singh & Umemoto, 2011).

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYKTRZKFJROI-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033245-12-3
Record name 1033245-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 3
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 4
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tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (2S,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

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